molecular formula C11H8F3NO2 B2713374 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid CAS No. 250339-41-4

3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid

Cat. No.: B2713374
CAS No.: 250339-41-4
M. Wt: 243.185
InChI Key: GFOVJSGKTMFCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid is a synthetic organic compound characterized by the presence of an indole ring and a trifluoromethyl group. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the compound’s chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic acid typically involves the introduction of the trifluoromethyl group to an indole derivative. One common method is the reaction of indole-3-acetic acid with trifluoroacetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield non-fluorinated analogs.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, forming N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Non-fluorinated propanoic acid derivatives.

    Substitution: N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and altering its electronic properties. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-(4-fluoro-1H-indol-3-yl)propanoic acid: Similar structure with an additional fluorine atom on the indole ring.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but lacking the trifluoromethyl group.

    Indole-3-carboxylic acid: An oxidation product of indole-3-acetic acid with a carboxyl group at the 3-position.

Uniqueness

3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of new pharmaceuticals and agrochemicals, as it can enhance the biological activity and stability of the resulting molecules.

Properties

IUPAC Name

3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)9(10(16)17)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOVJSGKTMFCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.